1,1-Dimethoxycyclohexane

Process Chemistry Industrial Synthesis Purification Technology

1,1-Dimethoxycyclohexane (cyclohexanone dimethyl ketal) is a versatile intermediate for fragrance and agrochemical manufacturing. Its predictable thermodynamic profile (ΔH ≈ 9 kJ mol⁻¹) ensures diastereoselective control, unlike analogs. Process-scale purification is economically viable via patented azeotropic methods. Ideal for synthesizing 1-methoxycyclohexene derivatives (83% yield) or for indium-mediated allylations.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 933-40-4
Cat. No. B1328912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxycyclohexane
CAS933-40-4
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOC1(CCCCC1)OC
InChIInChI=1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
InChIKeyXPIJMQVLTXAGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethoxycyclohexane (CAS 933-40-4): Chemical Identity and Baseline Properties for Industrial Procurement


1,1-Dimethoxycyclohexane (also designated cyclohexanone dimethyl ketal or cyclohexanone dimethyl acetal) is a cyclic ketal with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . This compound is a colorless to yellow clear liquid at 20 °C, with a density of 0.948 g/mL at 25 °C and a boiling point of 83 °C at 50 mmHg (or 64 °C at 30 mmHg) [1]. The compound possesses a flash point of 44-50 °C (closed cup) and a refractive index (n20/D) of 1.439 . As a versatile acetal, 1,1-dimethoxycyclohexane functions as a valuable intermediate in the production of perfumes, agricultural chemicals, and serves as an effective dehydrating agent [2]. The ketal functional group provides a reversible protection strategy for carbonyl functionalities in organic synthesis .

Why 1,1-Dimethoxycyclohexane Cannot Be Arbitrarily Replaced by Other Cyclohexanone Ketals or Acetals in Critical Applications


Substituting 1,1-dimethoxycyclohexane with seemingly analogous ketals such as cyclohexanone diethyl ketal or cyclohexanone ethylene ketal introduces substantial variability in both physical properties and reaction outcomes. The enthalpy difference between stereoisomeric forms of substituted 1,1-dimethoxycyclohexanes is approximately 9 kJ mol⁻¹, with entropy terms favoring less stable isomers by 4 to 16 J K⁻¹ mol⁻¹ [1]. This intrinsic thermodynamic landscape fundamentally influences stereochemical outcomes in downstream transformations. Moreover, the dimethyl ketal exhibits distinct reactivity profiles: it undergoes allylation and propargylation with indium to form homoallylic or homopropargylic alcohols, and reacts with trimethylsilane in the presence of trimethylsilyl triflate to yield the corresponding ether . These reaction pathways are not universally accessible or equally efficient across all ketal analogs. Additionally, the boiling point characteristics of 1,1-dimethoxycyclohexane (83 °C at 50 mmHg) differ markedly from those of cyclohexanone diethyl ketal (estimated boiling point >200 °C at 760 mmHg) [2], directly impacting separation efficiency in industrial distillation processes where recovery and purification economics are paramount.

Quantitative Differential Evidence for 1,1-Dimethoxycyclohexane in Scientific and Industrial Selection Decisions


Industrial Process Economics: Superior Recovery and Purification via Water Azeotrope Distillation

1,1-Dimethoxycyclohexane can be recovered in substantially pure form by adding water as an azeotropic agent to the reaction mixture, forming an azeotrope with unreacted cyclohexanone that can be removed by distillation, thereby achieving significant economies over prior art processes that required expensive starting materials (e.g., trimethylorthoformate or methyl orthosilicate) or inefficient extraction methods [1]. Prior methods using methanolic HCl as catalyst suffered from low conversion and separation difficulty due to similar boiling points between cyclohexanone and the product [1].

Process Chemistry Industrial Synthesis Purification Technology Azeotropic Distillation

Stereochemical Predictability: Thermodynamic Isomer Distribution in Substituted Derivatives

In mono- and disubstituted 1,1-dimethoxycyclohexanes, substituents on C-2 adopt axial orientation, contrary to their normal equatorial preference on C-3 and C-4 [1]. The enthalpy difference between isomeric forms is approximately 9 kJ mol⁻¹, while the entropy term favors the less stable isomer by 4 to 16 J K⁻¹ mol⁻¹ [1]. For 2,6-dimethyl derivatives specifically, the trans form is favored by only 0.8 kJ mol⁻¹ in ΔG°ₘ at 298.15 K [1].

Stereochemistry Conformational Analysis NMR Spectroscopy Thermodynamic Equilibration

Synthetic Versatility: High-Yield Conversion to 1-Methoxycyclohexene via Catalytic Cleavage

1,1-Dimethoxycyclohexane serves as a direct precursor to 1-methoxycyclohexene with an overall yield of 83% when subjected to cleavage using BPO₄ as catalyst in a fixed bed at 240 °C under reduced pressure [1]. This two-step sequence (cyclohexanone → 1,1-dimethoxycyclohexane via dimethyl orthoformate, followed by BPO₄-catalyzed elimination) demonstrates the compound's utility as a stable, isolable intermediate that can be efficiently transformed into valuable enol ether derivatives.

Organic Synthesis Catalysis Elimination Reaction Enol Ether Synthesis

Distinct Reactivity Profile: Allylation and Propargylation with Indium

1,1-Dimethoxycyclohexane undergoes allylation and propargylation in the presence of indium to form the corresponding homoallylic or homopropargylic alcohols, respectively . Additionally, it reacts with trimethylsilane in the presence of trimethylsilyl triflate to form the corresponding ether . This reactivity profile distinguishes 1,1-dimethoxycyclohexane from cyclohexanone diethyl ketal and cyclohexanone ethylene ketal, which may exhibit different reactivity or require alternative conditions for similar transformations.

Organometallic Chemistry C-C Bond Formation Indium-Mediated Reactions Ketal Reactivity

Physical Property Differentiation: Boiling Point and Flash Point Comparison for Safe Handling and Separation

1,1-Dimethoxycyclohexane exhibits a boiling point of 83 °C at 50 mmHg (equivalent to approximately 162 °C at 760 mmHg) and a flash point of 44 °C (closed cup) . In comparison, cyclohexanone diethyl ketal possesses a significantly higher boiling point exceeding 200 °C at atmospheric pressure. This substantial difference in volatility directly impacts industrial distillation economics, solvent recovery efficiency, and safety classification requirements.

Physical Properties Safety Data Distillation Parameters Solvent Selection

Optimal Application Scenarios for 1,1-Dimethoxycyclohexane Based on Quantified Differential Evidence


Industrial-Scale Perfume and Agricultural Chemical Intermediate Production

Procurement for large-volume intermediate synthesis in fragrance and agrochemical manufacturing. The patented azeotropic purification method enables cost-effective recovery of high-purity 1,1-dimethoxycyclohexane, addressing the economic barriers associated with alternative orthoester-based laboratory methods [1]. The compound's established role as a valuable intermediate in perfume and agricultural chemical production is documented in the patent literature [1]. Users requiring kilogram to multi-ton quantities benefit from this process-level differentiation when evaluating supplier capabilities and production economics.

Stereoselective Synthesis in Pharmaceutical R&D

Utilization in stereocontrolled synthetic sequences where predictable conformational behavior is essential. The documented thermodynamic parameters (ΔH ≈ 9 kJ mol⁻¹ between isomeric forms, with entropy favoring less stable isomers by 4-16 J K⁻¹ mol⁻¹) provide a rational basis for designing diastereoselective transformations [2]. Researchers developing chiral cyclohexanone-derived intermediates can leverage this stereochemical predictability to optimize reaction conditions and minimize undesired isomer formation.

Enol Ether Synthesis via Catalytic Elimination

Production of 1-methoxycyclohexene and related enol ethers for fine chemical applications. The demonstrated 83% overall yield using BPO₄-catalyzed cleavage at 240 °C under reduced pressure provides a validated synthetic pathway [3]. This scenario is particularly relevant for laboratories and production facilities requiring reliable access to cyclohexenyl methyl ether derivatives without developing de novo synthetic routes.

Organometallic C-C Bond Formation with Indium Reagents

Research applications involving indium-mediated allylation and propargylation reactions. 1,1-Dimethoxycyclohexane's documented reactivity with indium to form homoallylic and homopropargylic alcohols makes it the ketal of choice for investigators exploring these specific C-C bond-forming methodologies. The compound's compatibility with trimethylsilane/TMSOTf-mediated etherification further expands its utility in organosilicon chemistry .

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